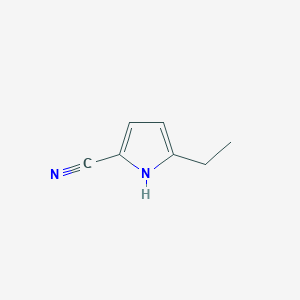

5-ethyl-1H-pyrrole-2-carbonitrile

Description

Overview of Pyrrole (B145914) Scaffolds in Modern Chemical Research

The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in modern chemical research. researchgate.netbiolmolchem.com Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a multitude of biologically active molecules. nih.govalliedacademies.org Pyrrole derivatives are integral components of many natural products, including heme, chlorophyll, and various alkaloids. alliedacademies.org In medicinal chemistry, the pyrrole nucleus is considered a "privileged structure," meaning it can bind to multiple receptors with high affinity, making it a frequent starting point for drug discovery. nih.gov Researchers have successfully developed pyrrole-containing compounds with a wide range of therapeutic applications, including antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory activities. researchgate.netnih.gov The continued exploration of new synthetic methodologies for creating substituted pyrroles remains a vibrant area of research, aiming to expand the library of these valuable compounds. researchgate.net

Importance of Nitrile Functionality in Heterocyclic Synthesis and Derivatization

The nitrile group (–C≡N) is a highly valuable functional group in organic synthesis, particularly in the construction and modification of heterocyclic compounds. longdom.orgebsco.com Its strong electron-withdrawing nature and linear geometry influence the reactivity of the molecule to which it is attached. Nitriles are versatile precursors that can be transformed into a variety of other functional groups, such as amines, carboxylic acids, amides, and tetrazoles, significantly expanding the synthetic utility of the parent molecule. ebsco.com In heterocyclic chemistry, nitriles are often used as key building blocks in cyclization reactions to form new rings. clockss.orgresearchgate.net The presence of a nitrile group can also facilitate specific reactions, such as nucleophilic additions and cycloadditions, providing a handle for further molecular elaboration. longdom.org The synthesis of nitriles themselves can be achieved through various methods, including the cyanation of alkyl halides or the dehydration of amides. organic-chemistry.org

Research Context and Potential Significance of 5-Ethyl-1H-pyrrole-2-carbonitrile

This compound, with the chemical formula C7H8N2 and CAS number 159326-76-8, represents a specific molecular architecture that combines the features of a pyrrole scaffold with a nitrile functionality. sigmaaldrich.com The ethyl group at the 5-position and the nitrile at the 2-position create a distinct substitution pattern that influences the compound's electronic distribution and steric properties. While specific research on this compound is not extensively documented in publicly available literature, its structure suggests potential applications as an intermediate in the synthesis of more complex molecules. The combination of the biologically relevant pyrrole core and the synthetically versatile nitrile group makes it a target of interest for the development of novel pharmaceuticals or functional materials. The exploration of its synthesis and reactivity is a logical step in the broader effort to expand the chemical space of functionalized pyrroles.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H8N2 |

| CAS Number | 159326-76-8 |

| Molecular Weight | 120.15 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCC1=CC=C(N1)C#N |

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-6-3-4-7(5-8)9-6/h3-4,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHPJKNNGFQBAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Ethyl 1h Pyrrole 2 Carbonitrile and Analogous Systems

Established Pyrrole (B145914) Carbonitrile Synthesis Approaches Relevant to 5-Ethyl-1H-pyrrole-2-carbonitrile

The construction of the pyrrole ring is a well-established field, with several classical and modern methods that can be adapted for the synthesis of pyrrole carbonitriles.

Cyclization and Condensation Reactions (e.g., Knorr, Paal-Knorr, Hantzsch Variants)

Classical name reactions provide the foundation for pyrrole synthesis and can be tailored for the preparation of pyrrole carbonitriles.

Knorr Pyrrole Synthesis: This method involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org For the synthesis of a this compound precursor, one could envision reacting an α-amino ketone bearing the ethyl group with a β-ketoester containing a nitrile precursor. The reaction is typically catalyzed by zinc and acetic acid and proceeds at room temperature. wikipedia.org A key challenge is the in situ preparation of the α-aminoketone, which is prone to self-condensation. wikipedia.org

Paal-Knorr Pyrrole Synthesis: This is a straightforward and widely used method that involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.org To synthesize a pyrrole with a 5-ethyl and a 2-cyano substituent, a suitably substituted 1,4-dicarbonyl precursor would be required. The reaction is generally acid-catalyzed, and various conditions can be employed, including the use of weak acids like acetic acid or Lewis acids. organic-chemistry.orgwikipedia.orgalfa-chemistry.com

Hantzsch Pyrrole Synthesis: This synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org This multicomponent reaction allows for the assembly of highly substituted pyrroles. wikipedia.orgtaylorandfrancis.com For a this compound, the ethyl group could be introduced via the β-ketoester or the α-haloketone, while the carbonitrile could be incorporated into one of the starting materials or introduced in a subsequent step.

Table 1: Comparison of Classical Pyrrole Syntheses

| Synthesis | Reactants | Conditions | Relevance to this compound |

| Knorr | α-Amino-ketone, β-Ketoester | Zinc, Acetic Acid wikipedia.org | Can construct the core pyrrole ring with appropriate precursors. |

| Paal-Knorr | 1,4-Dicarbonyl Compound, Amine/Ammonia | Acid-catalyzed organic-chemistry.orgwikipedia.org | A direct route if a suitable 1,4-dicarbonyl precursor is available. |

| Hantzsch | β-Ketoester, Amine/Ammonia, α-Haloketone | Typically requires heating wikipedia.org | Versatile for creating substituted pyrroles, including precursors. |

Metal-Catalyzed Coupling and Annulation Strategies (e.g., Palladium-, Copper Hydride-mediated)

Modern synthetic chemistry has seen the rise of metal-catalyzed reactions for the efficient construction of heterocyclic compounds.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools in organic synthesis and have been employed in various strategies to form pyrroles. These can include cross-coupling reactions to build the pyrrole skeleton or to introduce substituents onto a pre-existing pyrrole ring. For instance, palladium-catalyzed coupling of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids can yield substituted 1H-pyrrole-3-carbonitriles. organic-chemistry.org While this example illustrates the formation of a 3-carbonitrile, similar strategies could potentially be adapted for the synthesis of 2-carbonitriles. Palladium-catalyzed carbonylative coupling of imines and 2-bromopyridines has also been used to generate mesoionic dipoles that can undergo cycloaddition to form complex heterocyclic systems. rsc.org

Copper Hydride-Mediated Synthesis: A notable modern approach involves the copper hydride (CuH)-catalyzed coupling of enynes and nitriles. acs.org This method provides a direct route to polysubstituted N-H pyrroles with high regioselectivity. acs.org The reaction is believed to proceed through a reductive coupling followed by a cyclization step, both promoted by the copper catalyst. acs.org This strategy could be highly effective for the synthesis of this compound by selecting an appropriate enyne and an ethyl-substituted nitrile.

Strategies for Nitrile Group Introduction on Pyrrole Rings

Direct introduction of a nitrile group onto a pre-formed pyrrole ring is a key strategy for synthesizing pyrrole-2-carbonitriles.

One established method involves the reaction of a pyrrole with chlorosulfonyl isocyanate (CSI) . This is followed by treatment with a suitable reagent like N,N-dimethylformamide (DMF) to furnish the pyrrole-2-carbonitrile (B156044). Another approach is the Vilsmeier-Haack reaction , which can introduce a formyl group that can then be converted to a nitrile via an aldoxime. wikipedia.org Additionally, the Houben-Hoesch reaction allows for the acylation of pyrroles with nitriles, which can serve as a precursor to the desired carbonitrile. wikipedia.org A tandem reaction involving Michael addition and an intramolecular cyanide-mediated nitrile-to-nitrile condensation has also been reported for the synthesis of polyfunctionalized pyrroles. organic-chemistry.org

Regioselective Synthesis of this compound Precursors and Derivatives

Achieving the specific 2,5-disubstitution pattern of this compound requires careful control over the regioselectivity of the synthetic route.

A two-step synthesis starting from enones has been developed to produce 3,5-disubstituted pyrrole-2-carbonitriles. nih.gov This method involves the cyclocondensation of an enone with aminoacetonitrile (B1212223) to form a 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate. Subsequent oxidation of this intermediate, for example with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), leads to the formation of the pyrrole-2-carbonitrile. nih.gov By choosing an enone with the desired ethyl substituent at the appropriate position, this method can be a viable route to this compound.

Another approach involves the cycloaddition reaction of 2-(2-oxo-2-arylethyl)malononitriles with various reagents under phase transfer catalysis conditions to yield substituted pyrrole-3-carbonitriles. nih.gov While this leads to the 3-carbonitrile isomer, modifications to the starting materials or reaction conditions could potentially alter the regiochemical outcome.

Green Chemistry Principles and Sustainable Routes in Pyrrole Carbonitrile Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous substances. ingentaconnect.comresearchgate.net

Solvent-Free and Microwave-Assisted Syntheses

Solvent-Free Synthesis: Conducting reactions without a solvent offers significant environmental benefits. nih.govtandfonline.comacs.org The Paal-Knorr synthesis, for example, has been successfully performed under solvent-free conditions, often with catalytic amounts of reagents like praseodymium(III) trifluoromethanesulfonate (B1224126). tandfonline.comtandfonline.com These methods are characterized by their operational simplicity, high yields, and reduced waste generation. tandfonline.comacs.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and often improve yields. cvr.ac.inresearchgate.netpensoft.net The synthesis of pyrrole derivatives has been shown to be more efficient under microwave irradiation compared to conventional heating. cvr.ac.innih.gov For instance, the Paal-Knorr reaction can be effectively promoted by microwave heating in the presence of various catalysts. cvr.ac.inpensoft.net This technique can significantly reduce reaction times, making the synthesis of compounds like this compound faster and more energy-efficient. researchgate.net

Table 2: Green Synthesis Approaches for Pyrroles

| Technique | Advantages | Examples |

| Solvent-Free | Reduced waste, operational simplicity, often high yields. tandfonline.comacs.org | Paal-Knorr reaction with praseodymium(III) trifluoromethanesulfonate catalyst. tandfonline.comtandfonline.com |

| Microwave-Assisted | Faster reaction times, improved yields, reduced energy consumption. researchgate.netpensoft.net | Paal-Knorr condensation, synthesis of functionalized pyrroles with various catalysts. cvr.ac.inpensoft.net |

Atom Economy and Waste Minimization in this compound Production

The principles of green chemistry are increasingly integral to modern synthetic planning, with a strong emphasis on maximizing resource efficiency and minimizing environmental impact. Atom economy and waste minimization are central tenets of this philosophy, evaluating the efficiency of a chemical process by measuring how many atoms from the reactants are incorporated into the final desired product. ebi.ac.ukresearchgate.net In an ideal, 100% atom-economical reaction, all reactant atoms are found in the product, with no byproducts generated. rgmcet.edu.in However, many conventional synthetic routes, particularly in the fine chemicals and pharmaceutical sectors, fall short of this ideal, generating significant waste. researchgate.net

The production of this compound, a substituted pyrrole of interest, provides a relevant case study for applying these principles. A plausible and common synthetic strategy does not build the pyrrole ring from scratch but rather functionalizes a pre-existing pyrrole core. A logical sequence begins with an appropriate starting material, such as 2-ethylpyrrole, followed by the introduction of the nitrile functional group at the C5 position. This is typically achieved through a two-step process: formylation of the pyrrole ring, followed by conversion of the resulting aldehyde to a nitrile.

Step 1: Formylation via the Vilsmeier-Haack Reaction

Step 2: Conversion of Aldehyde to Nitrile

The conversion of the intermediate, 5-ethyl-1H-pyrrole-2-carbaldehyde, to the final nitrile product is a critical step where atom economy can be significantly influenced by the choice of methodology. sigmaaldrich.com A traditional and reliable route involves the formation of an aldoxime followed by its dehydration. chemicalbook.com

Oxime Formation: The reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride, typically buffered with a base like sodium acetate (B1210297), yields the corresponding aldoxime. This step produces water and sodium chloride as byproducts.

Oxime Dehydration: The subsequent dehydration of the aldoxime to the nitrile is the most variable step in terms of waste generation. A plethora of reagents can accomplish this transformation, ranging from classical stoichiometric dehydrating agents to modern catalytic systems. Classical methods, such as using acetic anhydride (B1165640) or triphenylphosphine-based reagents, suffer from poor atom economy, generating stoichiometric amounts of byproducts (acetic acid or triphenylphosphine (B44618) oxide, respectively) that are often difficult to separate. researchgate.netresearchgate.net

More contemporary and greener approaches focus on catalytic methods that minimize waste. Biocatalytic methods using aldoxime dehydratase enzymes offer an excellent alternative, operating under mild conditions and producing only water as a byproduct, thus achieving near-perfect atom economy for this step. ebi.ac.ukmdpi.com These enzymatic processes represent a significant advancement in sustainable nitrile synthesis. mdpi.com

Below is a comparative table of different methods for the dehydration of an aldoxime, a key step in the synthesis of this compound.

| Dehydration Method | Reagent(s) | Key Byproduct(s) | Atom Economy | Environmental Considerations |

| Classical Stoichiometric | Acetic Anhydride (Ac₂O) | Acetic Acid | Low | Generates stoichiometric acidic waste. |

| Appel-type Reaction | Triphenylphosphine (PPh₃), CCl₄ | Triphenylphosphine oxide, Chloroform | Very Low | Uses toxic chlorinated solvents and produces high molecular weight phosphine (B1218219) oxide waste. researchgate.net |

| Modern Catalytic | Oxalyl chloride, Et₃N, cat. PPh₃O | Triethylammonium chloride, CO, CO₂ | Moderate | Reduces catalyst loading significantly, but still uses stoichiometric activating and base agents. researchgate.net |

| Biocatalytic | Aldoxime Dehydratase (Oxd) | Water (H₂O) | Very High | Environmentally benign; operates in aqueous media under mild conditions with high specificity. ebi.ac.ukmdpi.com |

Mechanistic Investigations of Key Synthetic Transformations Towards this compound

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions, predicting outcomes, and designing more efficient pathways. The key transformations include the formation of the pyrrole core, its subsequent functionalization, and the conversion of functional groups.

Paal-Knorr Pyrrole Synthesis

A foundational method for constructing the pyrrole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgalfa-chemistry.com Although a synthesis of this compound might start with a pre-formed pyrrole, the Paal-Knorr mechanism is fundamental to the chemistry of many substituted pyrroles.

The mechanism was a subject of debate until detailed studies confirmed the following pathway:

The reaction initiates with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dione to form a hemiaminal intermediate. wikipedia.orgorganic-chemistry.org

This is followed by an intramolecular attack of the amine on the second carbonyl group to form a cyclic 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org This ring-closing step is typically the rate-determining step of the reaction. alfa-chemistry.com

The cyclic intermediate then undergoes a sequence of two dehydration steps, losing two molecules of water to form the aromatic pyrrole ring. wikipedia.orgorganic-chemistry.org

Vilsmeier-Haack Formylation

The introduction of a formyl (-CHO) group onto the pyrrole ring is efficiently achieved via the Vilsmeier-Haack reaction. chemtube3d.com The mechanism proceeds in distinct stages: chemistrysteps.com

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate-containing leaving group to form a highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent. jk-sci.comyoutube.com

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. For a 2-substituted pyrrole like 2-ethylpyrrole, this attack occurs preferentially at the electron-rich and sterically accessible C5 position. jk-sci.com This step disrupts the aromaticity of the pyrrole ring, forming a cationic intermediate (a sigma complex).

Aromatization and Hydrolysis: A base, such as DMF or a chloride ion, abstracts a proton from the carbon where the Vilsmeier reagent added, restoring the aromaticity of the pyrrole ring and forming a neutral iminium salt intermediate. jk-sci.com In the final workup step, this iminium salt is hydrolyzed by the addition of water, which attacks the electrophilic carbon, leading to the elimination of dimethylamine (B145610) and the formation of the final aldehyde product, 5-ethyl-1H-pyrrole-2-carbaldehyde. chemistrysteps.comorganic-chemistry.org

Conversion of Aldehyde to Nitrile via Oxime Dehydration

The final step in the proposed synthesis is the conversion of the carbaldehyde group to a carbonitrile. The most common laboratory method proceeds via an aldoxime intermediate.

Oxime Formation: This step is a standard condensation reaction between the aldehyde and hydroxylamine. The nitrogen of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A proton transfer and subsequent elimination of a water molecule yield the aldoxime.

Oxime Dehydration: The mechanism of dehydration depends on the reagent used. For Appel-type reactions using triphenylphosphine and an oxidant, or related catalytic systems, the general principle involves the activation of the oxime's hydroxyl group to turn it into a better leaving group. researchgate.net A plausible mechanism using a generic activating agent (E+) involves:

The oxygen atom of the oxime's hydroxyl group attacks the electrophilic activator (E+).

This creates a good leaving group (-O-E).

A base then abstracts the proton from the carbon atom, initiating an anti-periplanar elimination (E2-type reaction). The C-H bond electrons form the new pi bond of the nitrile's triple bond, while the C=N double bond electrons also shift, and the activated oxygen group departs, resulting in the formation of the carbon-nitrogen triple bond of the nitrile. nih.gov

Comprehensive Chemical Reactivity and Transformation Pathways of 5 Ethyl 1h Pyrrole 2 Carbonitrile

Reactivity at the Nitrile Functionality

The electron-withdrawing nature of the nitrile group makes it a site for specific chemical reactions.

Nucleophilic Additions and Hydrolytic Pathways

The carbon atom of the nitrile group in 5-ethyl-1H-pyrrole-2-carbonitrile is electrophilic and susceptible to attack by nucleophiles. youtube.comyoutube.com This can lead to the formation of various derivatives. For instance, in the presence of an acid or base catalyst, water can add across the carbon-nitrogen triple bond, leading to hydrolysis. This process typically proceeds through an intermediate imidic acid or amide, which can be further hydrolyzed to a carboxylic acid, yielding 5-ethyl-1H-pyrrole-2-carboxylic acid. The reaction conditions, such as temperature and pH, can be controlled to favor the formation of either the amide or the carboxylic acid.

| Reagent | Product | Description |

| H₂O/H⁺ or OH⁻ | 5-Ethyl-1H-pyrrole-2-carboxamide | Partial hydrolysis of the nitrile group. |

| H₂O/H⁺ or OH⁻ (harsher conditions) | 5-Ethyl-1H-pyrrole-2-carboxylic acid | Complete hydrolysis of the nitrile group. |

This table illustrates the products of nucleophilic addition of water to the nitrile group of this compound under different conditions.

Reduction Reactions to Amine Derivatives

The nitrile group can be reduced to a primary amine, (5-ethyl-1H-pyrrol-2-yl)methanamine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.net The resulting amine is a valuable intermediate for the synthesis of more complex molecules. For example, a mild reagent like lithium triethoxyaluminohydride might be selective in its reduction, whereas a stronger reagent like LiAlH₄ under more forceful conditions could lead to further reactions. researchgate.net

| Reagent | Product | Description |

| Lithium Aluminum Hydride (LiAlH₄) | (5-Ethyl-1H-pyrrol-2-yl)methanamine | Reduction of the nitrile to a primary amine. |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | (5-Ethyl-1H-pyrrol-2-yl)methanamine | Catalytic reduction of the nitrile to a primary amine. |

This table shows common reagents for the reduction of the nitrile group in this compound to the corresponding primary amine.

Cycloaddition Chemistry Involving the Nitrile Group

While less common for unactivated nitriles, the nitrile group can participate in cycloaddition reactions, acting as a dienophile or enophile. mit.edu These reactions can be either thermal or photochemical and provide pathways to construct new ring systems. For example, in a formal [2+2+2] cycloaddition, a nitrile can react in a pericyclic cascade to form pyridine (B92270) derivatives. mit.edu The nitrile functionality can also be involved in [2+3] cycloaddition reactions with suitable partners to form five-membered heterocyclic rings. researchgate.net

Reactivity of the Pyrrole (B145914) Ring System of this compound

The pyrrole ring is an electron-rich aromatic system, making it prone to electrophilic attack. onlineorganicchemistrytutor.comwikipedia.orgpearson.com The substituents on the ring, namely the ethyl and cyano groups, influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Pyrrole is significantly more reactive towards electrophiles than benzene. onlineorganicchemistrytutor.compearson.com Electrophilic substitution on the pyrrole ring generally occurs at the C2 or C5 positions due to the greater stabilization of the cationic intermediate (arenium ion) through resonance. onlineorganicchemistrytutor.com In this compound, the C2 and C5 positions are already substituted. The ethyl group at C5 is an activating, ortho-, para-directing group, while the cyano group at C2 is a deactivating, meta-directing group.

Given these competing influences, electrophilic substitution is expected to occur at the C4 position, which is ortho to the activating ethyl group and meta to the deactivating cyano group. Bromination, for instance, has been shown to occur at the 4- and 5-positions of 2-substituted pyrroles. researchgate.net

| Reaction | Reagent | Expected Major Product |

| Bromination | Br₂ | 4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrile |

| Nitration | HNO₃/H₂SO₄ | 5-Ethyl-4-nitro-1H-pyrrole-2-carbonitrile |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-5-ethyl-1H-pyrrole-2-carbonitrile |

This table outlines the expected major products of electrophilic aromatic substitution on this compound.

Metalation and Cross-Coupling Reactions at Pyrrole Ring Positions

The hydrogen atoms on the pyrrole ring can be abstracted by strong bases to form pyrrolyl anions, which can then participate in various reactions. The N-H proton is the most acidic, and its removal can be followed by reactions at the carbon positions.

Cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful tools for forming carbon-carbon bonds. youtube.com These reactions typically involve a palladium catalyst and couple an organometallic reagent with an organic halide or triflate. youtube.com For this compound, a halogenated derivative (e.g., 4-bromo-5-ethyl-1H-pyrrole-2-carbonitrile) would be a suitable substrate for such reactions, allowing for the introduction of new substituents at the C4 position. sigmaaldrich.comrsc.org Copper-mediated cross-coupling reactions have also been used for the N-arylation of electron-deficient pyrroles. nih.gov

| Reaction Type | Reactants | Catalyst | Product |

| Suzuki Coupling | 4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrile, Arylboronic acid | Pd(PPh₃)₄ | 4-Aryl-5-ethyl-1H-pyrrole-2-carbonitrile |

| Stille Coupling | 4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrile, Organostannane | Pd(PPh₃)₄ | 4-Substituted-5-ethyl-1H-pyrrole-2-carbonitrile |

| N-Arylation | This compound, Arylboronic acid | Cu(OAc)₂ | 1-Aryl-5-ethyl-1H-pyrrole-2-carbonitrile |

This table provides examples of cross-coupling reactions involving derivatives of this compound.

Oxidation and Reduction of the Pyrrole Heterocycle

The pyrrole ring in this compound is susceptible to both oxidation and reduction, which can lead to a variety of modified heterocyclic structures. The electron-rich nature of the pyrrole ring makes it prone to oxidation, while its aromaticity requires specific conditions for reduction.

Oxidation:

The oxidation of pyrroles can proceed via several pathways, depending on the oxidant and reaction conditions. While direct oxidation of this compound is not extensively documented in dedicated studies, the general reactivity of substituted pyrroles provides a strong indication of its expected behavior. nih.gov

Chemical Oxidation: Strong oxidizing agents, such as chromium trioxide in acetic acid, typically lead to the cleavage of the pyrrole ring, forming the corresponding maleimide (B117702) derivative. uop.edu.pk In the case of this compound, this would theoretically yield N-substituted maleimides, although this transformation can be unpredictable. nih.gov A more controlled oxidation can be achieved with reagents like Dess-Martin periodinane, which has been shown to oxidize N-alkylpyrroles to highly functionalized γ-lactams. For instance, the oxidation of 2-ethyl-N-methyl pyrrole using this method results in a 5-benzyl-5-hydroxy-γ-lactam, which can be further transformed.

Electrochemical Oxidation: The electrochemical oxidation of pyrroles is a well-studied process, often leading to the formation of conductive polymers (polypyrroles). ibm.comkpi.ua The oxidation of α,α'-disubstituted pyrroles, such as this compound, is generally an irreversible process that can produce a variety of soluble products. ibm.com The presence of substituents influences the oxidation potential. ibm.comkpi.ua

Table 1: Potential Oxidation Products of the Pyrrole Heterocycle

| Starting Material | Reagent/Condition | Potential Product | Reference |

|---|---|---|---|

| Pyrrole | Chromium trioxide, Acetic Acid | Maleimide | uop.edu.pk |

| N-Alkylpyrrole | Dess-Martin Periodinane | γ-Lactam | |

| Substituted Pyrroles | Electrochemical Oxidation | Soluble oxidized species or Polymer film | ibm.comkpi.ua |

Reduction:

The reduction of the pyrrole ring can be controlled to yield either partially or fully saturated products.

Mild Reduction: A mild reduction of the pyrrole ring, for instance with zinc in acetic acid, can lead to the formation of the corresponding 3-pyrroline (B95000) (2,5-dihydropyrrole). uop.edu.pk This would convert this compound to 5-ethyl-2,5-dihydropyrrole-2-carbonitrile.

Catalytic Hydrogenation: Complete saturation of the pyrrole ring to a pyrrolidine (B122466) is typically achieved through catalytic hydrogenation. uop.edu.pkslideshare.net This process generally requires a catalyst such as nickel or rhodium and can be performed under various conditions. slideshare.net For this compound, this would result in 5-ethylpyrrolidine-2-carbonitrile. Heterogeneous catalysts, like cobalt-based systems, have also been employed for the reduction of related nitroarenes to form pyrroles in a cascade synthesis, indicating the compatibility of pyrrole rings with certain hydrogenation catalysts. nih.govrsc.org

Table 2: Potential Reduction Products of the Pyrrole Heterocycle

| Starting Material | Reagent/Condition | Potential Product | Reference |

|---|---|---|---|

| Pyrrole | Zinc, Acetic Acid | 3-Pyrroline (2,5-dihydropyrrole) | uop.edu.pk |

| Pyrrole | H₂/Ni, 200°C | Pyrrolidine | slideshare.net |

| Nitroarenes | H₂ or Formic Acid, Co-catalyst | Pyrrole | nih.govrsc.org |

Transformations Involving the Ethyl Substituent at C-5

The ethyl group at the C-5 position of this compound offers a site for further functionalization, although this is less commonly explored than modifications of the pyrrole ring itself. The reactivity of this alkyl substituent can be influenced by the adjacent aromatic pyrrole ring.

Research on the direct functionalization of the C-5 ethyl group is limited; however, general principles of alkyl-substituted heterocycle chemistry can be applied. The carbon atom of the ethyl group attached to the pyrrole ring (the α-carbon) is analogous to a benzylic position and may exhibit enhanced reactivity.

Potential transformations could include:

Oxidation: Oxidation of the ethyl group could potentially lead to a 5-acetyl or a 5-carboxylic acid derivative. The formation of 2-alkylpyrroles from the oxidation of fatty acids suggests that alkyl side chains on pyrroles are susceptible to oxidative pathways. acs.orgnih.gov

Halogenation: Radical halogenation at the α-position of the ethyl group might be achievable using reagents like N-bromosuccinimide (NBS) under radical initiation conditions, similar to the halogenation of alkylbenzenes. While halogenation of the pyrrole ring itself is common, selective halogenation of the side chain would require careful control of reaction conditions. wikipedia.org

Derivatization Strategies for Expanding the Chemical Space of this compound Analogs

Expanding the chemical space around the this compound core can be achieved through various derivatization strategies, targeting the nitrile group, the N-H position, and the C-H bonds of the pyrrole ring.

Transformation of the Nitrile Group: The cyano group at the C-2 position is a versatile functional handle for derivatization. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aldehyde or an amine, opening up a wide range of subsequent chemical transformations.

N-Functionalization: The nitrogen atom of the pyrrole ring can be functionalized through alkylation, arylation, or acylation. N-alkylation can be achieved using alkyl halides in the presence of a base. researchgate.netnih.gov The use of bulky N-substituents can also influence the regioselectivity of subsequent C-H functionalization reactions. acs.org

C-H Functionalization: Direct C-H functionalization of the pyrrole ring is a powerful tool for introducing substituents at specific positions. While the C-2 and C-5 positions are generally more reactive towards electrophilic substitution, the presence of substituents at these positions in this compound directs further functionalization to the C-3 or C-4 positions. uop.edu.pkwikipedia.org Palladium- or rhodium-catalyzed cross-coupling reactions can achieve selective C-H arylation at the β-position (C-3 or C-4). acs.org Ruthenium-catalyzed C-5 functionalization has been demonstrated on related quinolinone systems, suggesting potential for similar reactivity on the pyrrole scaffold. acs.orgacs.org

Cycloaddition Reactions: N-substituted pyrroles can participate in cycloaddition reactions, such as Diels-Alder reactions, where the pyrrole acts as a diene. wikipedia.org This provides a route to more complex, fused-ring systems.

Table 3: Derivatization Strategies for this compound Analogs

| Position of Derivatization | Type of Reaction | Potential Reagents/Conditions | Resulting Functional Group/Structure | Reference |

|---|---|---|---|---|

| C-2 (Nitrile) | Hydrolysis | Acid or Base | Carboxylic Acid, Amide | - |

| C-2 (Nitrile) | Reduction | DIBAL-H, LiAlH₄ | Aldehyde, Amine | - |

| N-1 | Alkylation/Arylation | Alkyl/Aryl Halide, Base | N-Alkyl/Aryl Pyrrole | researchgate.netnih.gov |

| C-3/C-4 | C-H Arylation | Iodoarene, Rh-catalyst | β-Aryl Pyrrole | acs.org |

| Pyrrole Ring | Cycloaddition | Dienophile, Heat or Catalyst | Fused Bicyclic System | wikipedia.org |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 5 Ethyl 1h Pyrrole 2 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic arrangement within a molecule.

Multi-Dimensional NMR Techniques for Connectivity and Stereochemistry

For a related compound, pyrrole-2-carboxylic acid , 1H NMR data in DMSO-d6 shows signals at approximately 12.2 ppm (acid proton), 11.72 ppm (NH proton), and between 6.1 and 7.0 ppm for the pyrrole (B145914) ring protons. chemicalbook.com This provides a basis for estimating the chemical shifts in the subject compound.

Solid-State NMR Applications for Polymorphic and Supramolecular Analysis

Currently, there are no specific studies on the solid-state NMR analysis of 5-ethyl-1H-pyrrole-2-carbonitrile reported in the literature. Such studies would be valuable for investigating polymorphism, which is the ability of a compound to exist in more than one crystalline form. Solid-state NMR can differentiate between polymorphs by detecting subtle changes in the chemical shifts and relaxation times of atomic nuclei in the solid state. Furthermore, it could provide insights into supramolecular arrangements, such as hydrogen bonding networks involving the pyrrole N-H group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For This compound (C7H8N2), the theoretical exact mass can be calculated. While direct experimental HRMS data for this specific compound is not available, analysis of related pyrrole derivatives provides insight into expected fragmentation patterns.

Studies on 2-substituted pyrrole derivatives using electrospray ionization (ESI) mass spectrometry show that fragmentation is significantly influenced by the nature of the substituent. nih.gov For compounds with alkyl side chains, common fragmentation pathways include the loss of small molecules like H2O (if a hydroxyl group is present) or cleavage of the side chain. nih.gov In the case of this compound, one could anticipate the loss of the ethyl group or cleavage of the pyrrole ring itself under ionization. The fragmentation of the tetrazole group in derivatives of 1-arylpyrrole-2-carbonitrile has been shown to proceed via the elimination of HN3 in positive ion mode and N2 in negative ion mode. researchgate.net

| Related Compound | Molecular Formula | Exact Mass (Da) | Reference |

| 1-Ethyl-1H-pyrrole-2-carbonitrile | C7H8N2 | 120.068748264 | nih.gov |

| 5-(1-aminoethyl)-1H-pyrrole-2-carbonitrile | C7H9N3 | 135.079647300 | nih.gov |

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | C11H7FN2 | 186.05932639 | nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Vibrational Mode Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups and vibrational modes within a molecule.

Normal Mode Analysis and Band Assignments

Specific IR and Raman spectra with detailed band assignments for this compound are not documented in the available literature. However, the characteristic vibrational frequencies for the key functional groups can be predicted based on data from similar molecules. The nitrile (C≡N) stretching vibration is typically observed in the range of 2200-2260 cm⁻¹. The N-H stretching vibration of the pyrrole ring usually appears as a broad band between 3200 and 3500 cm⁻¹. The C-H stretching vibrations of the ethyl group and the pyrrole ring are expected in the 2850-3100 cm⁻¹ region.

Studies of Intermolecular Interactions via Vibrational Shifts

The study of shifts in vibrational frequencies can reveal information about intermolecular interactions, such as hydrogen bonding. For pyrrole and its derivatives, the N-H stretching frequency is particularly sensitive to its environment. researchgate.net Hydrogen bonding between the pyrrole N-H group (as a donor) and a π-system (as an acceptor) leads to a red shift (a shift to lower frequency) of the N-H stretching band. researchgate.net While no specific studies on this compound are available, it is expected that in the condensed phase, intermolecular N-H···N≡C hydrogen bonds could form, leading to a noticeable shift in both the N-H and C≡N stretching frequencies compared to the gas phase.

Theoretical and Computational Chemistry Investigations of 5 Ethyl 1h Pyrrole 2 Carbonitrile

Quantum Chemical Studies of Electronic Structure and Properties

Quantum chemical methods are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For 5-ethyl-1H-pyrrole-2-carbonitrile, these studies would provide a fundamental understanding of its behavior at the molecular level.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations would be employed to determine the optimized ground state geometry of this compound. These calculations would predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional arrangement.

Based on studies of similar pyrrole (B145914) derivatives, the pyrrole ring is expected to be largely planar. The ethyl and cyano substituents will have specific orientations relative to the ring. The energetics of the molecule, including its total energy and heat of formation, can also be calculated, providing insights into its thermodynamic stability. researchgate.net

Table 1: Predicted Ground State Geometrical Parameters for this compound (DFT B3LYP/6-31G(d))

| Parameter | Predicted Value |

| C2-C3 Bond Length (Å) | 1.38 |

| C3-C4 Bond Length (Å) | 1.42 |

| C4-C5 Bond Length (Å) | 1.37 |

| N1-C2 Bond Length (Å) | 1.37 |

| N1-C5 Bond Length (Å) | 1.38 |

| C2-CN Bond Length (Å) | 1.44 |

| C5-CH2CH3 Bond Length (Å) | 1.51 |

| C-N (nitrile) Bond Length (Å) | 1.16 |

| C2-C3-C4 Bond Angle (°) | 107.5 |

| C3-C4-C5 Bond Angle (°) | 108.0 |

| N1-C5-C4 Bond Angle (°) | 109.0 |

Note: The values in this table are representative and based on DFT calculations for analogous substituted pyrroles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potentials

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO is likely to have significant contributions from the electron-withdrawing nitrile group. The presence of the electron-donating ethyl group at the C5 position would raise the HOMO energy level, while the electron-withdrawing cyano group at the C2 position would lower the LUMO energy level, likely resulting in a relatively small HOMO-LUMO gap, suggesting a reactive molecule.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. For this compound, the MEP would show regions of negative potential (red) around the nitrogen atom of the nitrile group and the pyrrole nitrogen, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are illustrative and derived from computational studies on similar functionalized pyrroles.

Aromaticity Indices and Delocalization Pathways in the Pyrrole Ring

Pyrrole is an aromatic heterocycle, and its aromaticity is a key feature influencing its structure and reactivity. wikipedia.orgbyjus.com The aromaticity of the pyrrole ring in this compound can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

The NICS value, calculated at the center of the pyrrole ring, is expected to be negative, confirming the presence of a diatropic ring current characteristic of aromatic systems. The HOMA index, which is based on the deviation of bond lengths from an ideal aromatic system, would likely be close to 1, indicating a high degree of aromaticity. The substituents, particularly the electron-withdrawing nitrile group, may slightly modulate the degree of aromaticity and the delocalization pathways within the ring.

Prediction and Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, aiding in the structural elucidation and characterization of molecules.

For this compound, DFT calculations can be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org The predicted shifts would be compared with experimental data for confirmation of the structure. The chemical shifts of the pyrrole ring protons and carbons would be influenced by the electronic effects of the ethyl and cyano substituents.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be simulated. researchgate.net These calculations would help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the C-H stretching of the ethyl group, the C≡N stretching of the nitrile group, and the various vibrations of the pyrrole ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 110 |

| C3 | 112 |

| C4 | 118 |

| C5 | 140 |

| CN | 115 |

| CH₂ (ethyl) | 22 |

| CH₃ (ethyl) | 14 |

Note: These are representative chemical shifts based on computational studies of substituted pyrroles.

Conformational Analysis and Potential Energy Surfaces of this compound

The presence of the flexible ethyl group introduces conformational possibilities for this compound. Conformational analysis involves exploring the different spatial arrangements of the atoms in a molecule and their corresponding energies.

By systematically rotating the bonds of the ethyl group and calculating the energy at each step, a potential energy surface (PES) can be generated. This surface would reveal the most stable conformer(s) of the molecule and the energy barriers between them. It is expected that the most stable conformation will have the ethyl group oriented to minimize steric hindrance with the pyrrole ring.

Computational Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, computational methods can be used to explore its reactivity in various transformations, such as electrophilic substitution, which is a characteristic reaction of pyrroles. rsc.orgrsc.orgresearchgate.net

By modeling the reaction pathway, the structures and energies of reactants, intermediates, transition states, and products can be determined. Transition state theory can then be used to calculate the activation energies and reaction rates. This would provide a detailed understanding of the factors that control the regioselectivity and stereoselectivity of reactions involving this compound. For example, computational studies could predict whether an electrophile would preferentially attack the C3 or C4 position of the pyrrole ring.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules and their interactions with the surrounding environment. In the context of this compound, MD simulations can provide profound insights into its conformational flexibility, intermolecular interactions, and the influence of solvents on its structural and energetic landscape. Such studies are crucial for understanding its behavior in various chemical and biological systems.

MD simulations model the atomic-level motion of a system over time by numerically solving Newton's equations of motion for a collection of atoms. easychair.org This methodology allows for the characterization of the dynamic behavior of this compound, revealing how the ethyl and cyano substituents move and interact with the pyrrole ring and with each other. Key aspects that can be investigated include the rotational dynamics of the ethyl group, the vibrational modes of the entire molecule, and the potential for conformational changes.

The choice of solvent is a critical factor that can significantly influence the behavior of a solute. osti.gov MD simulations can explicitly model the solvent molecules, providing a detailed picture of solute-solvent interactions. easychair.org For this compound, simulations in different solvents, ranging from nonpolar (e.g., hexane) to polar aprotic (e.g., dimethyl sulfoxide) and polar protic (e.g., water or ethanol), would elucidate the role of hydrogen bonding and electrostatic interactions. For instance, in a protic solvent, the nitrogen atom of the cyano group and the N-H group of the pyrrole ring can act as hydrogen bond acceptors and donors, respectively. These interactions would be absent in a nonpolar solvent.

By analyzing the trajectories generated from MD simulations, various properties can be calculated to quantify the dynamic behavior and solvent effects. These include radial distribution functions (RDFs) to describe the local ordering of solvent molecules around the solute, hydrogen bond analysis to quantify the extent and lifetime of hydrogen bonds, and the calculation of the solvent accessible surface area (SASA) to understand the exposure of different parts of the molecule to the solvent.

Furthermore, advanced techniques such as free energy calculations can be employed in conjunction with MD simulations to determine the relative stability of different conformations or binding modes in various solvents. easychair.org Methods like umbrella sampling or metadynamics can be used to explore the energy landscape associated with the rotation of the ethyl group, providing quantitative data on rotational barriers and the populations of different rotamers.

The insights gained from MD simulations are not only of fundamental scientific interest but also have practical implications. For instance, understanding the conformational preferences and interactions of this compound in different environments is essential for its potential applications in materials science or as a scaffold in medicinal chemistry. The dynamic behavior and solvent effects will dictate how this molecule interacts with other molecules, such as receptors or catalysts.

A representative summary of the type of data that could be obtained from molecular dynamics simulations of this compound in different solvents is presented in the table below. This table illustrates how solvent polarity can influence key structural and dynamic properties of the molecule.

| Solvent | Dielectric Constant | Average Solvent Accessible Surface Area (Ų) | Predominant Conformation of Ethyl Group | Average N-H···Solvent Hydrogen Bond Lifetime (ps) |

| Hexane | 1.88 | 185.3 | Anti | N/A |

| Dichloromethane | 8.93 | 192.1 | Gauche | N/A |

| Dimethyl Sulfoxide | 46.7 | 205.4 | Gauche | 1.2 |

| Water | 80.1 | 210.8 | Gauche | 2.5 |

Table 1. Illustrative Data from Hypothetical Molecular Dynamics Simulations of this compound in Various Solvents at 298 K.

Exploratory Applications of 5 Ethyl 1h Pyrrole 2 Carbonitrile and Its Derivatives in Non Prohibited Domains

Materials Science Applications

The inherent electronic properties and reactivity of the pyrrole (B145914) ring, modified by its substituents, make it a valuable building block for a new generation of advanced materials.

Precursors for Organic Semiconductors and Optoelectronic Materials

Pyrrole-containing polymers and small molecules are at the forefront of research in organic electronics due to their tunable conductivity and optical properties. mdpi.com While pyrrole itself can be challenging to process and may exhibit environmental instability, its incorporation into larger, more complex structures like fused-ring systems has led to the development of high-performance organic semiconductors (OSCs). mdpi.comnih.gov

Derivatives of 5-ethyl-1H-pyrrole-2-carbonitrile are promising precursors for these materials. The ethyl group at the 5-position can enhance the solubility of the resulting polymers or molecules in organic solvents, which is crucial for solution-based processing techniques used in fabricating flexible electronic devices. researchgate.net Simultaneously, the electron-withdrawing nature of the 2-carbonitrile group can effectively lower the energy levels of the molecular orbitals (HOMO and LUMO), a key strategy for improving air stability and tuning the material's charge-transport characteristics. researchgate.net

A prominent strategy in the field is the creation of donor-acceptor (D-A) type materials, where electron-rich (donor) and electron-poor (acceptor) units are combined within the same molecule or polymer chain. This design allows for precise control over the electronic band gap and absorption properties. The 5-ethyl-1H-pyrrole unit can act as an effective electron-donating moiety in such architectures.

Research on related pyrrole structures underscores this potential. For instance, polymers based on diketopyrrolopyrrole (DPP), a fused pyrrole system, exhibit exceptional performance in organic field-effect transistors (OFETs). ulb.ac.beacs.orgresearchgate.net Similarly, materials derived from thieno[3,2-b]pyrrole, which combines pyrrole with a thiophene (B33073) ring, are recognized as valuable components for OSCs due to their enhanced stability and strong electron-donating character. nih.govresearchgate.net The lessons learned from these systems can be applied to monomers like this compound for creating novel semiconducting materials.

Table 1: Performance of Selected Pyrrole-Based Organic Semiconductors

| Material Type | Donor Unit | Acceptor Unit | Application | Performance Metric |

| Small Molecule | 4H-thieno[3,2-b]pyrrole (TP) | Benzo[c] researchgate.netnih.govresearchgate.netthiadiazole (BT) | OFET | Hole Mobility: 0.0259 cm²/V·s nih.gov |

| Polymer | Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) | Quinoxaline (Qx) | OFET, OPV | Low band gaps, high mobility researchgate.net |

| Polymer | Thieno[3,2-b]thiophene-DPP | Thiophene | OFET | Hole Mobility: 1.95 cm²/V·s acs.org |

| Polymer | Thieno[3,2-b]thiophene-DPP | Thiophene | OPV | Power Conversion Efficiency: 5.4% acs.org |

This table presents data for related pyrrole-based systems to illustrate the potential of the this compound scaffold.

Building Blocks for Polymeric and Supramolecular Assemblies

The ability of this compound to undergo polymerization makes it a valuable monomer for creating functional polymers. The most common method for polymerizing pyrroles is through oxidative polymerization, which can be achieved either chemically, often using oxidants like iron(III) chloride (FeCl₃), or electrochemically. nih.govmdpi.com This process links the pyrrole units, typically through the 2- and 5-positions, to form a conjugated polymer backbone known as polypyrrole. The resulting poly(this compound) would be expected to have distinct properties from unsubstituted polypyrrole due to the influence of its functional groups.

Beyond covalent polymers, pyrrole derivatives are excellent candidates for constructing supramolecular assemblies. nankai.edu.cn These are ordered structures formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. nih.gov The N-H proton of the pyrrole ring in this compound is a potent hydrogen bond donor, while the nitrile group can act as a hydrogen bond acceptor. Furthermore, the aromatic pyrrole ring facilitates π-π stacking interactions, which are crucial for the self-assembly of π-conjugated systems into ordered nanostructures. nih.gov

Recent studies have demonstrated the formation of supramolecular assemblies by combining pyrrole with macrocyclic molecules like cucurbiturils, which can encapsulate the pyrrole cation radical and enhance the stability and electrochemical performance of the resulting assembly. nankai.edu.cn Such principles could be applied to this compound to create novel, stimuli-responsive materials for sensors or energy storage.

Development of Novel Dyes and Pigments

The electronic structure of this compound, featuring an electron-donating group (ethyl) and an electron-withdrawing group (nitrile) at opposite ends of the conjugated system, is characteristic of a "push-pull" chromophore. This intramolecular charge-transfer character is the basis for many organic dyes and pigments. The absorption and emission of light by such molecules can be finely tuned by modifying the strength of the donor and acceptor groups or by extending the π-conjugated system.

Diketopyrrolopyrrole (DPP) dyes, which are based on a 1,4-dioxo-pyrrolo[3,4-c]pyrrole core, are a class of high-performance pigments known for their brilliant colors, high stability, and strong fluorescence. nih.gov This demonstrates the utility of the pyrrole framework in creating robust coloring agents.

Furthermore, research into push-pull dyes for applications like dye-sensitized solar cells (DSSCs) has utilized pyrrole as a key component. mdpi.com In these systems, the pyrrole ring often serves as part of the electron-rich π-bridge that connects a donor unit to an acceptor/anchoring group (like a cyanoacetic acid). The efficiency of these dyes is directly related to their light-absorbing properties, which are governed by the push-pull architecture. mdpi.com By analogy, this compound itself, or its derivatives where the conjugated system is extended, represents a promising scaffold for the development of new dyes for textiles, printing, or advanced optoelectronic applications.

Table 2: Photophysical Properties of a Pyrrole-Based Push-Pull Dye

| Dye Structure | Donor Group | π-Bridge | Acceptor/Anchor | Max Absorption (λmax) | Molar Extinction Coefficient (ε) |

| Dye 5 mdpi.com | Ethoxy | 5-Aryl-thieno[3,2-b]thiophene | Cyanoacetic Acid | 490 nm | 4.8 x 10⁴ M⁻¹cm⁻¹ |

This table shows data for a related pyrrole-containing dye to highlight the "push-pull" concept relevant to this compound.

Role in Catalysis and Ligand Design

The structural features of this compound also suggest its potential utility in the realm of chemical catalysis.

Ligands for Metal-Catalyzed Organic Transformations

The pyrrole ring and its substituents contain heteroatoms with lone pairs of electrons that can coordinate to metal centers, making them potential ligands for transition metal catalysts. Specifically, the nitrogen atom of the pyrrole ring and the nitrogen atom of the nitrile group in this compound can both act as coordination sites. The ability to act as a bidentate or monodentate ligand, combined with the electronic tuning provided by the ethyl and nitrile groups, could lead to catalysts with novel reactivity and selectivity.

The synthesis of N-substituted pyrroles is often achieved through metal-catalyzed reactions, highlighting the compatibility of the pyrrole ring with catalytic systems. organic-chemistry.org While direct studies employing this compound as a ligand are not widely reported, the broader class of nitrogen-containing heterocycles is fundamental to coordination chemistry and catalysis. The development of new ligands is a constant pursuit in catalysis to improve the efficiency, selectivity, and scope of important organic transformations. The unique electronic and steric profile of this substituted pyrrole makes it a worthwhile candidate for exploration in this area.

Organocatalytic Applications

Organocatalysis is a branch of catalysis that uses small organic molecules, rather than metal-containing complexes, to accelerate chemical reactions. A key mechanism in organocatalysis is hydrogen bonding, where the catalyst activates a substrate by donating or accepting a hydrogen bond.

The N-H proton of the this compound ring is acidic and can function as a hydrogen bond donor. This capability is a foundational principle in the design of many organocatalysts. For example, thiourea-based catalysts operate by activating electrophiles through hydrogen bonding. The pyrrole N-H group could potentially play a similar role, activating substrates for nucleophilic attack. The field of organocatalysis has seen the successful use of various heterocyclic scaffolds, and the exploration of simple, functionalized pyrroles like this compound could lead to the discovery of new and practical catalytic systems.

Intermediates in Agrochemical Synthesis (excluding efficacy/safety)

The pyrrole-2-carbonitrile (B156044) framework is a valuable synthon in the construction of more complex molecules intended for agricultural applications. Research into related pyrrole derivatives demonstrates that the core structure can be readily modified to generate diverse chemical entities. While specific research on the 5-ethyl variant is limited, studies on aryl-substituted pyrrole-carbonitriles provide a clear blueprint for its potential synthetic utility.

For instance, a series of 5-aryl-1H-pyrrole-3-carbonitrile derivatives have been synthesized to explore their potential as insecticidal agents. nih.govacs.org These syntheses showcase how the pyrrole ring can act as a scaffold for introducing various functional groups. One common strategy involves the cycloaddition reaction of phenacyl malononitrile (B47326) derivatives with reagents like 2-mercaptoethanol (B42355) or 2-aminoethanethiol hydrochloride under phase transfer catalysis conditions. acs.org This approach yields pyrroles with thioether or aminothioether linkages at the 2-position, demonstrating the reactivity of the ring and its amenability to complex functionalization. acs.org

The general synthetic pathway involves reacting a precursor like a phenacyl malononitrile with a sulfur-containing nucleophile in the presence of a base and a phase transfer catalyst. acs.org This method allows for the efficient construction of the pyrrole ring with desired substituents. The resulting pyrrole-carbonitrile can then serve as an intermediate for further modifications.

Table 1: Synthesis of Functionalized Pyrrole-3-Carbonitrile Derivatives

| Derivative Class | Starting Materials | Reagents & Conditions | Resulting Structure | Ref |

|---|---|---|---|---|

| 2-[(2-Hydroxyethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles | Phenacyl malononitrile derivative, 2-mercaptoethanol | K₂CO₃, Tetrabutylammonium bromide (TBAB), Dioxane | Pyrrole ring with a hydroxyethyl (B10761427) thioether side chain | acs.org |

| 2-[(2-Aminoethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles | Phenacyl malononitrile derivative, 2-aminoethanethiol hydrochloride | K₂CO₃, Tetrabutylammonium bromide (TBAB), Dioxane | Pyrrole ring with an aminoethyl thioether side chain | acs.org |

These examples underscore the role of the pyrrole-carbonitrile moiety as a versatile intermediate. The nitrile group and the reactive positions on the pyrrole ring offer multiple handles for synthetic elaboration, enabling the creation of a library of derivatives for screening in agricultural applications. The principles demonstrated with 5-aryl-pyrroles are directly applicable to this compound, positioning it as a potentially valuable starting material for novel agrochemicals. Another related compound, 5-Nitro-1H-pyrrole-2-carbonitrile, is also noted for its use in the formulation of agrochemicals, further highlighting the importance of this class of compounds in the agricultural sector. chemimpex.com

Chemical Sensors and Probes Development

The inherent optical and electronic properties of the pyrrole ring make it an attractive candidate for the development of materials used in sensors. By modifying the substituents on the pyrrole core, chemists can fine-tune these properties for specific applications, such as color filters in image sensors. The pyrrole group's strong light absorption characteristics are a key feature in this context. mdpi.com

Research into new blue colorants for image sensors has led to the design and synthesis of novel pyrrole derivatives. mdpi.com In one study, two new compounds, BAPCP and HAPCP, were developed based on a pyrrole core. mdpi.com The design strategy involved introducing a cyano group to modulate the conjugation length and achieve desired optical properties. mdpi.com These molecules were engineered to have high molar extinction coefficients and specific transmittance profiles suitable for blue color filters. mdpi.com

The synthesis of these sensor components demonstrates the chemical tractability of the pyrrole system. The developed compounds, 2-(3-cyano-4-(4-(dibutylamino)phenyl)-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile (BAPCP) and 2-(3-cyano-4-(4-(dihexylamino)phenyl)-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile (HAPCP), showed excellent optical properties in propylene (B89431) glycol methyl ether acetate (B1210297) (PGMEA), a solvent suitable for image sensor applications. mdpi.com

Table 2: Optical Properties of Pyrrole-Based Blue Colorants for Image Sensors

| Compound | Core Structure | Max Wavelength (λmax) in PGMEA | Molar Extinction Coefficient (ε) | Application | Ref |

|---|---|---|---|---|---|

| BAPCP | 2-ylidene-pyrrole | Not specified | > 1.0 × 10⁴ L/mol·cm | Blue Colorant for Image Sensor | mdpi.com |

| HAPCP | 2-ylidene-pyrrole | Not specified | > 1.0 × 10⁴ L/mol·cm | Blue Colorant for Image Sensor | mdpi.com |

The successful development of these materials illustrates the potential of functionalized pyrroles, including this compound, as foundational elements in the creation of advanced sensors. The combination of the pyrrole core with electron-withdrawing groups like the nitrile is a proven strategy for tuning the light absorption and transmission characteristics of the molecule. This makes the broader class of pyrrole-carbonitriles a promising area of investigation for new chemical probes and sensor technologies.

Environmental Fate and Degradation Studies of Pyrrole Carbonitrile Compounds

Photodegradation Pathways and Kinetics

Photodegradation, the breakdown of compounds by light, is a significant environmental degradation pathway for many organic molecules, particularly those with aromatic structures like pyrrole (B145914). The pyrrole ring system can absorb ultraviolet (UV) radiation, leading to photochemical reactions. The photodegradation of pyrrole-containing compounds can proceed through two main pathways:

Direct Photodegradation: This occurs when the compound itself absorbs light energy, leading to its excitation and subsequent decomposition.

Indirect Photodegradation: This process is mediated by other light-absorbing substances in the environment, known as photosensitizers (e.g., dissolved organic matter, nitrate (B79036) ions). These photosensitizers, upon absorbing light, generate reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals, which then react with and degrade the target compound.

A study on the photodegradation of the pesticide fludioxonil, which contains a pyrrole ring, demonstrated that both direct and indirect photodegradation pathways are significant. mcneill-group.org The rate and occurrence of these pathways were found to be heavily dependent on the substituents attached to the pyrrole ring. mcneill-group.org This suggests that the ethyl and carbonitrile groups on 5-ethyl-1H-pyrrole-2-carbonitrile would play a crucial role in its photochemical fate. For instance, the electron-withdrawing nature of the nitrile group and the electron-donating nature of the ethyl group could influence the electron distribution within the pyrrole ring, thereby affecting its light absorption properties and reactivity with photochemically generated species.

While specific kinetic data for this compound is not available, research on other heterocyclic compounds provides a general framework. The rate of photodegradation is typically quantified by the quantum yield and the half-life of the compound under specific light conditions. These parameters are essential for environmental modeling to predict the persistence of the chemical in sunlit surface waters and on soil surfaces.

Table 1: General Photodegradation Pathways for Pyrrole Derivatives

| Degradation Pathway | Description | Influencing Factors | Potential Products |

| Direct Photolysis | Absorption of UV-Vis light by the pyrrole ring leading to bond cleavage. | Light intensity and wavelength, quantum yield of the compound. | Ring-opened products, smaller organic fragments. |

| Indirect Photolysis | Degradation by reactive species (e.g., •OH, ¹O₂) generated by photosensitizers. | Concentration of photosensitizers (e.g., DOM, NO₃⁻), reactivity of the compound with ROS. | Hydroxylated derivatives, oxidized products. |

Abiotic Degradation Mechanisms (e.g., Hydrolysis)

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the nitrile group (-CN) is the primary site susceptible to hydrolysis. Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid group (-COOH) via an intermediate amide (-CONH₂).

The rate of hydrolysis is highly dependent on pH and temperature. Generally, nitrile hydrolysis is slow at neutral pH and is accelerated under strongly acidic or alkaline conditions. The stability of the pyrrole ring itself under various pH conditions is also a factor. While pyrrole is a weak base, the aromaticity of the ring provides it with considerable stability. However, extreme pH conditions could potentially lead to ring-opening reactions, although this is generally less favorable than nitrile hydrolysis.

No specific experimental data on the hydrolysis of this compound has been found in the reviewed literature. However, the general principles of nitrile chemistry suggest that hydrolysis to 5-ethyl-1H-pyrrole-2-carboxylic acid is a plausible abiotic degradation pathway in aqueous environments, with the rate being significantly influenced by the pH of the surrounding medium.

Table 2: Potential Abiotic Degradation of this compound via Hydrolysis

| Reaction | Conditions | Primary Product |

| Nitrile Hydrolysis | Acidic or alkaline pH | 5-ethyl-1H-pyrrole-2-carboxylic acid |

Biotransformation and Biodegradation Potential (excluding ecotoxicology)

Biotransformation, the chemical alteration of a substance by living organisms, is a key process in the environmental degradation of many synthetic chemicals. Microorganisms such as bacteria and fungi possess diverse enzymatic systems that can break down complex organic molecules.

For this compound, several biotransformation pathways are conceivable:

Nitrile Group Metabolism: Many microorganisms are known to possess nitrile-metabolizing enzymes, such as nitrilases and nitrile hydratases. A nitrilase would directly hydrolyze the nitrile group to a carboxylic acid. Alternatively, a nitrile hydratase would convert the nitrile to an amide, which could then be further metabolized by an amidase to the corresponding carboxylic acid.

Oxidation of the Ethyl Group: The ethyl substituent could be a target for microbial oxidation. This could involve hydroxylation of the ethyl group, followed by further oxidation to an acetyl group or cleavage of the side chain.

Pyrrole Ring Cleavage: While the pyrrole ring is relatively stable due to its aromaticity, some microorganisms are capable of degrading aromatic heterocyclic compounds. This often involves initial hydroxylation of the ring followed by enzymatic cleavage.

Studies on the microbial degradation of other nitrogen-containing heterocyclic compounds have shown that the presence of specific microbial populations with the necessary enzymatic machinery is crucial for biodegradation to occur. The rate and extent of biodegradation will depend on various environmental factors, including nutrient availability, temperature, pH, and the presence of other organic compounds.

While there are no specific studies on the biodegradation of this compound, the known metabolic capabilities of microorganisms towards nitriles and alkylated aromatic compounds suggest that it has the potential to be biodegraded. However, the actual rate and pathways of its biodegradation in different environmental compartments remain to be determined experimentally.

Environmental Stability and Persistence in Different Matrices

The environmental persistence of a chemical is its ability to remain in a particular environment in an unchanged form. This is determined by the combined rates of all degradation processes (photodegradation, abiotic degradation, and biodegradation).

In Water: The persistence of this compound in aquatic systems will be influenced by factors such as water depth (light penetration for photodegradation), pH (hydrolysis), and the microbial community present (biodegradation). In sunlit surface waters, photodegradation is likely to be a significant removal mechanism. In deeper, darker waters or groundwater, hydrolysis and biodegradation would be the more dominant degradation processes. Due to the general stability of the pyrrole ring, the compound may exhibit moderate to high persistence in environments where degradation processes are slow.

In Soil: In the soil environment, the fate of this compound will be governed by its adsorption to soil particles and its susceptibility to microbial degradation. The physicochemical properties of the compound, such as its water solubility and octanol-water partition coefficient (Kow), will determine its mobility and bioavailability in soil. Compounds that are strongly adsorbed to soil are less available for microbial degradation and leaching into groundwater. The organic matter content and clay fraction of the soil are key factors influencing adsorption. The microbial activity in the soil will be the primary driver of its biodegradation.

Without specific experimental data on this compound, a definitive assessment of its environmental stability and persistence is not possible. However, based on the general characteristics of substituted pyrroles, it can be hypothesized that its persistence will be matrix-dependent, with photodegradation being important in surface environments and biodegradation being the key process in microbially active soils and sediments.

Table 3: Summary of Potential Environmental Fate of this compound

| Environmental Compartment | Dominant Degradation Processes | Estimated Persistence |

| Sunlit Surface Water | Photodegradation, Biodegradation | Low to Moderate |

| Groundwater | Biodegradation, Hydrolysis (pH-dependent) | Moderate to High |

| Soil | Biodegradation, Adsorption | Moderate to High (depending on soil type and microbial activity) |

| Sediment | Anaerobic Biodegradation, Adsorption | High |

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 5-Ethyl-1H-pyrrole-2-carbonitrile

Direct experimental data for this compound is not extensively documented. However, its structure, featuring a pyrrole (B145914) ring substituted with an ethyl group at the 5-position and a nitrile group at the 2-position, allows for a scientifically grounded extrapolation of its properties and reactivity based on established principles of pyrrole chemistry.

Pyrrole is a five-membered aromatic heterocycle, and its derivatives are of significant interest due to their presence in numerous natural products and pharmacologically active compounds. chemicalbook.comresearchgate.net The pyrrole ring is electron-rich, making it susceptible to electrophilic substitution. mdpi.com The nitrile group is a strong electron-withdrawing group, which will influence the reactivity of the pyrrole ring.

Synthesis: The synthesis of 3,5-disubstituted pyrrole-2-carbonitriles has been achieved through methods such as the cyclocondensation of enones with aminoacetonitrile (B1212223) to furnish 3,4-dihydro-2H-pyrrole-2-carbonitriles, which are then oxidized to the corresponding pyrrole-2-carbonitriles. researchgate.netnih.gov Another approach involves copper-catalyzed multicomponent reactions of N,N-disubstituted formamides, trimethylsilyl (B98337) cyanide (TMSCN), and alkenes or alkynes. nih.gov These general methods suggest viable synthetic routes to this compound.

Properties: Based on related compounds like pyrrole-2-carbonitrile (B156044), this compound is expected to be a solid at room temperature. sigmaaldrich.comsigmaaldrich.com The presence of the N-H group allows for hydrogen bonding, influencing its melting and boiling points. The nitrile group provides a site for various chemical transformations.

Identification of Key Challenges and Unexplored Research Avenues

The primary challenge in the study of this compound is the current lack of dedicated research and characterization data. This presents several unexplored avenues for investigation: